molecular formula C19H26O3 B12426610 11-Beta-hydroxyandrostenedione-d4

11-Beta-hydroxyandrostenedione-d4

Cat. No.: B12426610
M. Wt: 306.4 g/mol
InChI Key: WSCUHXPGYUMQEX-BEWPYKOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Beta-hydroxyandrostenedione-d4 involves the introduction of deuterium atoms into the 11-Beta-hydroxyandrostenedione molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using deuterated precursors and advanced purification techniques. The process ensures high yield and purity of the final product, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

11-Beta-hydroxyandrostenedione-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include 11-ketoandrostenedione, 11-hydroxyandrostenedione, and various substituted derivatives. These products have significant biological and chemical properties .

Scientific Research Applications

11-Beta-hydroxyandrostenedione-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Studied for its role in steroidogenesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions like prostate cancer and adrenal disorders.

    Industry: Utilized in the development of new steroid-based drugs and biochemical assays

Mechanism of Action

The mechanism of action of 11-Beta-hydroxyandrostenedione-d4 involves its conversion to active androgens and estrogens through enzymatic pathways. It acts as a precursor to various bioactive steroids, influencing multiple molecular targets and pathways, including androgen receptors and steroidogenic enzymes .

Comparison with Similar Compounds

11-Beta-hydroxyandrostenedione-d4 is closely related to other compounds such as:

Compared to these compounds, this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies .

Properties

Molecular Formula

C19H26O3

Molecular Weight

306.4 g/mol

IUPAC Name

(9S,10R,11S,13S)-9,11,12,12-tetradeuterio-11-hydroxy-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13?,14?,15-,17+,18-,19-/m0/s1/i10D2,15D,17D

InChI Key

WSCUHXPGYUMQEX-BEWPYKOHSA-N

Isomeric SMILES

[2H][C@]12C(CCC3=CC(=O)CC[C@@]31C)C4CCC(=O)[C@]4(C([C@]2([2H])O)([2H])[2H])C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.